molecular formula C20H15ClN6O B10921514 2-{4-[(4-chloro-3-methylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{4-[(4-chloro-3-methylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10921514
M. Wt: 390.8 g/mol
InChI Key: BWQZCKSQWHQZEV-UHFFFAOYSA-N
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Description

2-{4-[(4-chloro-3-methylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-chloro-3-methylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide .

Industrial Production Methods

This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment and reagents .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-chloro-3-methylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-{4-[(4-chloro-3-methylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a CDK2 inhibitor, which is crucial in cell cycle regulation.

    Medicine: Explored for its anticancer properties, particularly against breast and colon cancer cell lines.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle progression. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell division and inducing apoptosis in cancer cells .

Properties

Molecular Formula

C20H15ClN6O

Molecular Weight

390.8 g/mol

IUPAC Name

4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15ClN6O/c1-12-8-15(6-7-17(12)21)28-10-13-2-4-14(5-3-13)18-24-20-16-9-23-25-19(16)22-11-27(20)26-18/h2-9,11H,10H2,1H3,(H,23,25)

InChI Key

BWQZCKSQWHQZEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C=NN5)Cl

Origin of Product

United States

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